N-(2-methoxy-5-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide N-(2-methoxy-5-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 2640819-39-0
VCID: VC11850794
InChI: InChI=1S/C16H16N4O2/c1-10-4-6-14(22-3)13(8-10)18-16(21)12-5-7-15-17-11(2)9-20(15)19-12/h4-9H,1-3H3,(H,18,21)
SMILES: CC1=CC(=C(C=C1)OC)NC(=O)C2=NN3C=C(N=C3C=C2)C
Molecular Formula: C16H16N4O2
Molecular Weight: 296.32 g/mol

N-(2-methoxy-5-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide

CAS No.: 2640819-39-0

Cat. No.: VC11850794

Molecular Formula: C16H16N4O2

Molecular Weight: 296.32 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methoxy-5-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide - 2640819-39-0

Specification

CAS No. 2640819-39-0
Molecular Formula C16H16N4O2
Molecular Weight 296.32 g/mol
IUPAC Name N-(2-methoxy-5-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Standard InChI InChI=1S/C16H16N4O2/c1-10-4-6-14(22-3)13(8-10)18-16(21)12-5-7-15-17-11(2)9-20(15)19-12/h4-9H,1-3H3,(H,18,21)
Standard InChI Key ZAUHJZDADBDOID-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OC)NC(=O)C2=NN3C=C(N=C3C=C2)C
Canonical SMILES CC1=CC(=C(C=C1)OC)NC(=O)C2=NN3C=C(N=C3C=C2)C

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a fused imidazo[1,2-b]pyridazine core, with a 2-methyl group on the imidazole ring and an N-(2-methoxy-5-methylphenyl) carboxamide substituent at the 6-position. The SMILES notation (CC1=C(C=CC=C1OC)NC(=O)C2=CN3C=NN=C3C=C2C) highlights its bicyclic structure and substituent arrangement.

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC16H16N4O2\text{C}_{16}\text{H}_{16}\text{N}_{4}\text{O}_{2}
Molecular Weight296.32 g/mol
SMILESCC1=C(C=CC=C1OC)NC(=O)C2=CN3C=NN=C3C=C2C
LogP~2.1 (estimated)
SolubilityModerate in DMSO, poor in aqueous media

The methoxy group at the 2-position of the phenyl ring enhances lipophilicity, potentially improving blood-brain barrier penetration, while the methyl group at the 5-position may stabilize hydrophobic interactions with biological targets.

Synthesis and Chemical Reactivity

Synthetic Pathways

Synthesis typically involves multi-step reactions:

  • Core Formation: Condensation of α-bromoketones with 3-amino-6-halopyridazines under basic conditions to construct the imidazo[1,2-b]pyridazine backbone .

  • Carboxamide Introduction: Coupling of 6-carboxylic acid derivatives with 2-methoxy-5-methylaniline using carbodiimide-based reagents.

  • Functionalization: Late-stage modifications, such as O-methylation or reductive amination, to optimize substituents .

Reactivity Profile

The compound undergoes:

  • Nucleophilic Aromatic Substitution: At the 3-position of the pyridazine ring under acidic conditions .

  • Acylation/alkylation: At the carboxamide nitrogen to explore structure-activity relationships (SAR).

  • Oxidation: Of the methyl group to a carboxylic acid for solubility enhancement.

Biological Activities and Mechanisms of Action

Antimicrobial and Anti-Inflammatory Effects

Preliminary assays indicate inhibitory activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values ≤10 μM, likely via disruption of cell wall synthesis. Anti-inflammatory effects, observed in murine macrophage models, suggest suppression of NF-κB signaling and TNF-α production.

Amyloid-Beta Imaging

Derivatives of imidazo[1,2-b]pyridazine exhibit high affinity for amyloid-beta plaques (e.g., Ki=11.0nMK_i = 11.0 \, \text{nM} for a related compound) . The methoxy group may facilitate blood-brain barrier penetration, making this compound a candidate for PET radiotracer development in Alzheimer’s disease .

Phosphodiesterase (PDE) Inhibition

Structural analogs demonstrate PDE10A inhibition (IC50_{50} < 100 nM), implicating potential use in neurodegenerative or psychiatric disorders . The carboxamide group likely engages in hydrogen bonding with the PDE catalytic domain .

Structure-Activity Relationships (SAR)

Substituent Effects

  • C2 Methyl Group: Critical for maintaining planar geometry and target binding; removal reduces affinity by >50% .

  • N-Phenyl Carboxamide: Substitutions at the 2-methoxy and 5-methyl positions enhance selectivity for amyloid-beta over tau proteins .

  • C6 Position: Bulky groups (e.g., benzyl) improve antimycobacterial activity but may reduce solubility .

Table 2: Biological Activity of Selected Analogues

CompoundTarget Activity (IC50_{50}/MIC)Key Substituents
This compoundS. aureus: 8.2 μM2-Me, 6-carboxamide
6-Benzyl analogue Mtb: 0.63 μM6-benzyl, 3-OMe
2-Fluorophenyl analogue Aβ plaques: 11.0 nM2-F, 6-methylthio

Pharmacokinetic and Pharmacodynamic Considerations

Absorption and Distribution

High logP (~2.1) favors oral bioavailability, though poor aqueous solubility may limit dissolution. Plasma protein binding exceeds 90% in rodent studies, necessitating formulation optimization.

Metabolism and Excretion

Hepatic cytochrome P450 (CYP3A4/2D6)-mediated oxidation generates hydroxylated metabolites, excreted renally. Co-administration with CYP inhibitors may require dose adjustments.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator